Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate
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Description
Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate has a distinctive structure characterized by the presence of a triazole ring and an ethyl ester functional group. The molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 317.39 g/mol
This compound's unique structure may contribute to its diverse biological activities, which are explored below.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. This compound is hypothesized to possess similar properties due to the presence of the triazole moiety, which is known for its ability to disrupt microbial cell membranes.
Anticancer Activity
Several studies have suggested that ethyl esters can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
Anti-inflammatory Effects
Compounds with ethyl ester functionalities have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exhibit potential in managing inflammation-related disorders.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of microbial membranes | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Inhibition of COX and cytokines |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Case Study: Anticancer Activity
A preliminary investigation into the anticancer effects of related ethyl esters showed promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent effect, with IC50 values indicating effective cell growth inhibition at concentrations ranging from 10 to 30 µM.
Properties
CAS No. |
34153-52-1 |
---|---|
Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 4-[4-[[butyl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-4-6-14-20(3)19-18-16-12-10-15(11-13-16)8-7-9-17(21)22-5-2/h10-13H,4-9,14H2,1-3H3 |
InChI Key |
VZMKSEZXZDCWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.